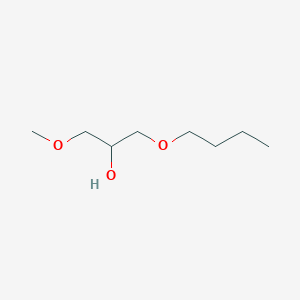
1-Butoxy-3-methoxypropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-methoxypropan-2-OL is an organic compound with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.227 g/mol . It is a colorless liquid with a density of 0.947 g/cm³ and a boiling point of 229.9°C at 760 mmHg . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
1-Butoxy-3-methoxypropan-2-OL can be synthesized through several methods. One common synthetic route involves the reaction of butyl glycidyl ether with methanol in the presence of sodium methylate as a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure optimal yield and purity of the product.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and optimized reaction parameters can further enhance the production process.
Análisis De Reacciones Químicas
1-Butoxy-3-methoxypropan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: When subjected to oxidation, this compound can form corresponding aldehydes or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions may involve the replacement of the butoxy or methoxy groups with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butoxy-3-methoxypropan-2-OL has a wide range of applications in scientific research and industry:
Biology: The compound’s properties make it suitable for use in biological assays and experiments, particularly in studies involving cell membranes and lipid interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Butoxy-3-methoxypropan-2-OL involves its interaction with various molecular targets and pathways. In corrosion inhibition, for example, the compound adsorbs onto metal surfaces, forming a protective film that prevents oxidation and degradation . This protective layer acts as a barrier, reducing the rate of corrosion and extending the lifespan of the metal.
Comparación Con Compuestos Similares
1-Butoxy-3-methoxypropan-2-OL can be compared with other similar compounds, such as:
1-Methoxy-2-propanol:
1-(2-butoxy-1-methylethoxy)propan-2-ol: This compound shares similar solvent properties and is used in various industrial applications.
The uniqueness of this compound lies in its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties that are advantageous in certain applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable substance for various scientific and industrial processes.
Propiedades
Número CAS |
13021-51-7 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-butoxy-3-methoxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-4-5-11-7-8(9)6-10-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
PDOHSQUJDZJZOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















